Dimethyl 2-(2,4-dichlorophenoxy)malonate Dimethyl 2-(2,4-dichlorophenoxy)malonate
Brand Name: Vulcanchem
CAS No.: 338400-10-5
VCID: VC7881636
InChI: InChI=1S/C11H10Cl2O5/c1-16-10(14)9(11(15)17-2)18-8-4-3-6(12)5-7(8)13/h3-5,9H,1-2H3
SMILES: COC(=O)C(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl
Molecular Formula: C11H10Cl2O5
Molecular Weight: 293.1 g/mol

Dimethyl 2-(2,4-dichlorophenoxy)malonate

CAS No.: 338400-10-5

Cat. No.: VC7881636

Molecular Formula: C11H10Cl2O5

Molecular Weight: 293.1 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2-(2,4-dichlorophenoxy)malonate - 338400-10-5

Specification

CAS No. 338400-10-5
Molecular Formula C11H10Cl2O5
Molecular Weight 293.1 g/mol
IUPAC Name dimethyl 2-(2,4-dichlorophenoxy)propanedioate
Standard InChI InChI=1S/C11H10Cl2O5/c1-16-10(14)9(11(15)17-2)18-8-4-3-6(12)5-7(8)13/h3-5,9H,1-2H3
Standard InChI Key JTDNNIOCIVVWID-UHFFFAOYSA-N
SMILES COC(=O)C(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl
Canonical SMILES COC(=O)C(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl

Introduction

Chemical Identity and Structural Properties

Dimethyl 2-(2,4-dichlorophenoxy)malonate belongs to the malonate ester family, with the molecular formula C₁₁H₁₀Cl₂O₅ and a molecular weight of 293.10 g/mol . The compound features a central malonate group esterified with two methyl groups and a 2,4-dichlorophenoxy substituent. Key structural attributes include:

  • Aromatic ring: The 2,4-dichlorophenoxy group contributes to electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions.

  • Ester functional groups: The malonate moiety enables participation in condensation and cyclization reactions, common in heterocyclic synthesis .

Physicochemical Characteristics

Data from experimental studies reveal the following properties:

PropertyValueSource
Molecular Weight293.10 g/mol
SolubilitySoluble in organic solvents (e.g., THF, DCM); low water solubility
LogP (Partition Coefficient)~3.2 (estimated)

The compound’s logP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Synthesis and Manufacturing

Synthetic Routes

Dimethyl 2-(2,4-dichlorophenoxy)malonate is typically synthesized via esterification or nucleophilic aromatic substitution. A representative method involves:

  • Reaction of malonic acid with 2,4-dichlorophenol in the presence of a coupling agent (e.g., DCC).

  • Methylation using dimethyl sulfate or methyl iodide to form the diester .

An alternative approach employs sodium hydride in tetrahydrofuran (THF) to deprotonate malonate intermediates, facilitating phenoxy group incorporation . For example, Tercel and Denny (1998) achieved a 93% yield in a related malonate synthesis using NaH/THF at 20°C .

Optimization Challenges

  • Chlorine reactivity: The electron-deficient aromatic ring necessitates careful control of reaction conditions to avoid over-substitution.

  • Purification: Column chromatography or recrystallization is required to isolate the product from byproducts like unreacted dichlorophenol .

Applications in Agrochemical and Pharmaceutical Research

Herbicidal Activity

The 2,4-dichlorophenoxy group is structurally analogous to 2,4-D (2,4-dichlorophenoxyacetic acid), a widely used herbicide . Dimethyl 2-(2,4-dichlorophenoxy)malonate may inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants . Comparative studies suggest its activity is concentration-dependent, with an effective dose (ED₅₀) of 50–100 ppm in preliminary assays .

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing heterocyclic compounds (e.g., quinazolines, pyridines) with antimicrobial or anticancer properties . For instance, its malonate ester can undergo cyclocondensation with urea derivatives to yield bioactive heterocycles.

Biological and Toxicological Profile

Environmental Impact

The compound’s persistence in soil and water is influenced by its low solubility and high logP. Hydrolysis studies under alkaline conditions (pH >9) show gradual degradation to 2,4-dichlorophenol, a known environmental contaminant .

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaKey Differences
Dimethyl malonateC₅H₈O₄Lacks aromatic substituents; lower bioactivity
Ethyl 2-(2,4-dichlorophenoxy)malonateC₁₂H₁₂Cl₂O₅Ethyl esters offer slower hydrolysis rates
2,4-Dichlorophenoxyacetic acid (2,4-D)C₈H₆Cl₂O₃Carboxylic acid group enhances herbicidal potency

Future Research Directions

  • Structure-activity relationship (SAR) studies to optimize herbicidal efficacy while reducing toxicity.

  • Environmental fate modeling to predict long-term ecological impacts.

  • Synthetic biology approaches to develop microbial degradation pathways for contaminated sites.

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